An In-depth Technical Guide to 3-Deoxy-D-galactose: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3-Deoxy-D-galactose: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-D-galactose, a derivative of the monosaccharide D-galactose, is a molecule of significant interest in glycobiology and medicinal chemistry. The strategic removal of the hydroxyl group at the C-3 position imparts unique chemical and biological properties, distinguishing it from its parent sugar. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of 3-Deoxy-D-galactose, with a focus on its potential applications in research and drug development.
Chemical Structure and Identifiers
3-Deoxy-D-galactose, also known as 3-Deoxy-D-xylo-hexose, possesses a chemical structure characterized by the absence of a hydroxyl group at the third carbon atom of the D-galactose backbone. This seemingly minor modification has profound effects on its stereochemistry and reactivity.
| Identifier | Value |
| IUPAC Name | (2R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol |
| SMILES String | C1--INVALID-LINK--O)O)O">C@HCO |
| InChI Key | RJDIFQMDPPUATQ-CENXSKMPSA-N |
| Molecular Formula | C6H12O5 |
| Molecular Weight | 164.16 g/mol |
Physicochemical Properties
The physical and chemical properties of 3-Deoxy-D-galactose are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Appearance | Colourless Syrup | [1] |
| Melting Point | 79-80 °C (for the protected intermediate 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in water |
Experimental Protocols
Synthesis of 3-Deoxy-D-galactose
A common strategy for the synthesis of 3-Deoxy-D-galactose involves the deoxygenation of a suitably protected D-galactose derivative. The following protocol is based on the synthesis of 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose, a key intermediate that can be deprotected to yield the final product.[2]
Step 1: Synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose
This step involves the reduction of a dithiocarbonate derivative of a protected galactose.
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Materials: S-methyl 3-O-dithiocarbonate of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, tributylstannane, dry toluene.
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Procedure:
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A solution of the S-methyl 3-O-dithiocarbonate derivative in dry toluene is added dropwise to a refluxing solution of tributylstannane in dry toluene.
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The reaction mixture is refluxed overnight.
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The solvent is removed by evaporation under reduced pressure.
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The resulting oily residue is purified by chromatography to yield 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose.
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Step 2: Deprotection to 3-Deoxy-D-galactose
Acid-catalyzed hydrolysis is used to remove the isopropylidene protecting groups.
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Materials: 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose, aqueous acetic acid.
-
Procedure:
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The protected sugar is dissolved in a solution of aqueous acetic acid.
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The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The solvent is evaporated, and the residue is purified by chromatography to yield 3-Deoxy-D-galactose.
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Galactokinase Activity Assay
To investigate whether 3-Deoxy-D-galactose can act as a substrate for galactokinase, a coupled enzymatic assay can be employed. This assay measures the production of ADP, which is stoichiometrically linked to the phosphorylation of the sugar.
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Principle:
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Galactokinase: 3-Deoxy-D-galactose + ATP → 3-Deoxy-D-galactose-1-phosphate + ADP
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Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
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Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+
-
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the 3-Deoxy-D-galactose solution to initiate the reaction.
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Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
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The rate of NADH oxidation is directly proportional to the galactokinase activity.
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Biological Activity and Signaling Pathways
The biological role of 3-Deoxy-D-galactose is an active area of research. While information on its specific metabolic fate and signaling pathways is limited, studies on related deoxy sugars provide valuable insights.
Deoxy sugars, in general, are known to be involved in various biological processes, including cell-cell recognition, signaling, and as components of antibiotics.[3] The absence of a hydroxyl group can render them resistant to certain enzymatic reactions or alter their binding affinity to proteins.
A fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been shown to be a substrate for aldose reductase, an enzyme implicated in the development of diabetic complications.[4] This suggests that 3-Deoxy-D-galactose itself could potentially interact with carbohydrate-metabolizing enzymes.
The metabolic pathway of D-galactose in some bacteria proceeds via the DeLey-Doudoroff pathway, which involves the formation of 2-keto-3-deoxy-D-galactonate (KDG).[5] While this is not the direct metabolism of 3-Deoxy-D-galactose, it highlights a catabolic route for a structurally related deoxy sugar acid.
Potential Signaling Pathway Involvement:
While no specific signaling pathways have been definitively elucidated for 3-Deoxy-D-galactose, its structural similarity to D-galactose suggests potential interactions with galactose-mediated signaling. D-galactose has been used in research to induce aging models, and it has been shown to affect pathways such as the TLR4/NF-κB and YAP-CDK6 signaling pathways.[6][7] Future research is needed to determine if 3-Deoxy-D-galactose can modulate these or other signaling cascades.
References
- 1. synthose.com [synthose.com]
- 2. connectsci.au [connectsci.au]
- 3. 3-Deoxy-D-galactose | Benchchem [benchchem.com]
- 4. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]
